molecular formula C16H18F3N3OS B2909289 2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N,N-diethylacetamide CAS No. 626221-50-9

2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N,N-diethylacetamide

Cat. No.: B2909289
CAS No.: 626221-50-9
M. Wt: 357.4
InChI Key: IUIAVDFHJJYZJL-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N,N-diethylacetamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a trifluoromethyl group, and a cyclopenta[b]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N,N-diethylacetamide typically involves multiple steps, starting with the preparation of the cyclopenta[b]pyridine core This can be achieved through cyclization reactions involving appropriate precursorsThe final step involves the attachment of the sulfanyl and diethylacetamide groups through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N,N-diethylacetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl derivatives: These compounds share a similar core structure but differ in the substituents attached to the cyclopenta[b]pyridine ring.

    N,N-diethylacetamide derivatives: Compounds with different substituents on the acetamide group.

Uniqueness

The uniqueness of 2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N,N-diethylacetamide lies in its combination of functional groups, which confer specific chemical and biological properties.

Biological Activity

The compound 2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N,N-diethylacetamide is a novel organic molecule that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Before delving into biological activity, it is essential to understand the chemical structure and properties of the compound:

  • IUPAC Name : this compound
  • Molecular Formula : C14H16F3N3OS
  • Molecular Weight : 339.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and other regulatory proteins involved in cell signaling.

Target Interactions

  • Cyclin-Dependent Kinase 2 (CDK2) :
    • The compound has shown potential in inhibiting CDK2 activity, which plays a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
  • Inflammatory Pathways :
    • Initial findings indicate that the compound may modulate inflammatory responses by inhibiting nuclear factor kappa B (NF-kB) signaling pathways. This could be beneficial in conditions characterized by chronic inflammation .

Biological Activity Data

The following table summarizes key biological activities observed in various studies:

Activity Cell Line/Model IC50 (µM) Mechanism
CDK2 InhibitionMCF-715Cell cycle arrest
Anti-inflammatory EffectsRAW 264.710NF-kB inhibition
CytotoxicityHCT-11620Induction of apoptosis
Antimicrobial ActivityE. coli25Disruption of bacterial cell wall

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of the compound demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that treatment with the compound resulted in increased apoptosis rates and decreased viability in MCF-7 and HCT-116 cells .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation using RAW 264.7 macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases .

Properties

IUPAC Name

2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3OS/c1-3-22(4-2)13(23)9-24-15-11(8-20)14(16(17,18)19)10-6-5-7-12(10)21-15/h3-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIAVDFHJJYZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=C(CCC2)C(=C1C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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